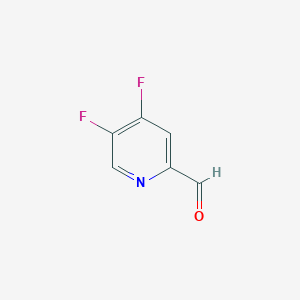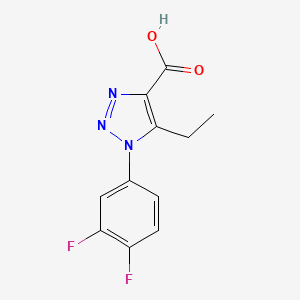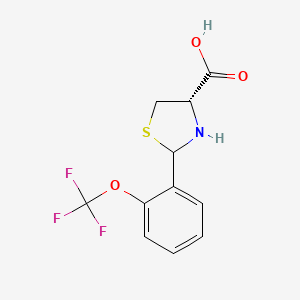
2-(1-Isopropyl-3-nitro-1H-pyrazol-5-yl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-Isopropyl-3-nitro-1H-pyrazol-5-yl)acetic acid is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This compound features a pyrazole ring substituted with an isopropyl group and a nitro group, along with an acetic acid moiety. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Isopropyl-3-nitro-1H-pyrazol-5-yl)acetic acid typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-nitro-1H-pyrazole with isopropyl bromide under basic conditions to introduce the isopropyl group. This is followed by the introduction of the acetic acid moiety through a carboxylation reaction. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-(1-Isopropyl-3-nitro-1H-pyrazol-5-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The isopropyl group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Catalysts such as palladium on carbon (Pd/C) or sodium borohydride.
Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of 2-(1-Amino-3-nitro-1H-pyrazol-5-yl)acetic acid.
Reduction: Formation of 2-(1-Isopropyl-3-amino-1H-pyrazol-5-yl)acetic acid.
Substitution: Formation of various alkyl or aryl derivatives.
Applications De Recherche Scientifique
2-(1-Isopropyl-3-nitro-1H-pyrazol-5-yl)acetic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mécanisme D'action
The mechanism of action of 2-(1-Isopropyl-3-nitro-1H-pyrazol-5-yl)acetic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The pyrazole ring can also participate in hydrogen bonding and other interactions with biological molecules, influencing various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(1H-Pyrazol-1-yl)acetic acid: Lacks the isopropyl and nitro groups, making it less versatile in certain applications.
3-Nitro-1H-pyrazole: Lacks the acetic acid moiety, limiting its use in certain synthetic routes.
1-Isopropyl-3-nitro-1H-pyrazole: Lacks the acetic acid moiety, affecting its solubility and reactivity.
Uniqueness
2-(1-Isopropyl-3-nitro-1H-pyrazol-5-yl)acetic acid is unique due to its combination of functional groups, which provide a balance of reactivity and stability. This makes it a valuable compound for various chemical and biological applications.
Propriétés
Formule moléculaire |
C8H11N3O4 |
|---|---|
Poids moléculaire |
213.19 g/mol |
Nom IUPAC |
2-(5-nitro-2-propan-2-ylpyrazol-3-yl)acetic acid |
InChI |
InChI=1S/C8H11N3O4/c1-5(2)10-6(4-8(12)13)3-7(9-10)11(14)15/h3,5H,4H2,1-2H3,(H,12,13) |
Clé InChI |
QLFJXGXYPQPQQB-UHFFFAOYSA-N |
SMILES canonique |
CC(C)N1C(=CC(=N1)[N+](=O)[O-])CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![6-Methoxybenzo[d]isoxazole-3-carbonitrile](/img/structure/B11812989.png)







